Product packaging for 9-Nitroacenaphtho[1,2-b]quinoxaline(Cat. No.:CAS No. 134859-12-4)

9-Nitroacenaphtho[1,2-b]quinoxaline

Cat. No.: B3023409
CAS No.: 134859-12-4
M. Wt: 299.3 g/mol
InChI Key: VYNABXPWCQGLHT-UHFFFAOYSA-N
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Description

9-Nitroacenaphtho[1,2-b]quinoxaline (CAS 134859-12-4) is a specialized nitrogen-containing heterocyclic compound supplied for early-discovery research. This compound belongs to the quinoxaline family, recognized for its electron-accepting properties and planar structure, which facilitate its role in material science and industrial chemistry research . A primary research application of this compound is as a corrosion inhibitor for mild steel in acidic environments . Studies demonstrate that its molecular structure, featuring nitrogen atoms and aromatic systems with π-electrons, allows it to adsorb onto metal surfaces, forming a protective layer that significantly reduces corrosive attack . The nitroacenaphtho derivative has shown effective inhibition efficiency, with adsorption typically following the Langmuir adsorption isotherm, indicating monolayer coverage on the metal surface . The inhibition is characterized as a mixed-type mechanism, affecting both anodic and cathodic reactions . Researchers value this compound for its potential as an eco-friendly corrosion inhibitor and for its utility in synthesizing more complex N-heterocyclic systems . The compound is provided for research applications only and is not intended for diagnostic, therapeutic, or any human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H9N3O2 B3023409 9-Nitroacenaphtho[1,2-b]quinoxaline CAS No. 134859-12-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

9-nitroacenaphthyleno[1,2-b]quinoxaline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H9N3O2/c22-21(23)11-7-8-14-15(9-11)20-18-13-6-2-4-10-3-1-5-12(16(10)13)17(18)19-14/h1-9H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYNABXPWCQGLHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C3C(=C1)C4=NC5=C(C=C(C=C5)[N+](=O)[O-])N=C4C3=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H9N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

134859-12-4
Record name 9-NITROACENAPHTHO(1,2-B)QUINOXALINE
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Reaction Mechanisms and Pathways of Acenaphtho 1,2 B Quinoxaline Derivatives

Mechanistic Elucidation of Acenaphtho[1,2-b]quinoxaline (B1266190) Formation

The synthesis of the acenaphtho[1,2-b]quinoxaline core structure is typically achieved through the condensation reaction of acenaphthenequinone (B41937) with an appropriate o-phenylenediamine (B120857). This reaction is a classic method for the formation of quinoxaline (B1680401) derivatives. koreascience.kr

The general mechanism involves the nucleophilic attack of the amino groups of the o-phenylenediamine on the carbonyl carbons of acenaphthenequinone. This is followed by a dehydration step to form the stable, aromatic quinoxaline ring system. The reaction can be catalyzed by acids or proceed under thermal conditions. The use of fluorinated alcohols like hexafluoroisopropanol (HFIP) has been shown to be an effective medium for this synthesis, providing high yields at room temperature. koreascience.kr

The synthesis of nitro-substituted acenaphtho[1,2-b]quinoxalines, such as 3,4-dinitroacenaphtho[1,2-b]quinoxaline, has been documented through the reaction of acenaphthenequinones with o-phenylenediamines. nih.gov The formation of 9-Nitroacenaphtho[1,2-b]quinoxaline would similarly involve the condensation of acenaphthenequinone with a nitro-substituted o-phenylenediamine, specifically 4-nitro-1,2-phenylenediamine.

A plausible reaction pathway for the formation of this compound is detailed in the table below:

StepReactantsIntermediate/ProductDescription
1Acenaphthenequinone, 4-Nitro-1,2-phenylenediamineImine intermediateThe amino group at position 1 of 4-nitro-1,2-phenylenediamine attacks one of the carbonyl carbons of acenaphthenequinone.
2Imine intermediateDihydroxy intermediateThe second amino group attacks the remaining carbonyl carbon, leading to a cyclic dihydroxy intermediate.
3Dihydroxy intermediateThis compoundAromatization through the elimination of two water molecules yields the final product.

Investigation of Photoinduced Electron Transfer (PET) Processes in Acenaphtho[1,2-b]quinoxaline Systems

Acenaphtho[1,2-b]quinoxaline derivatives are known to participate in photoinduced electron transfer (PET) processes, a fundamental reaction in photochemistry and materials science. nih.govrsc.org The extended π-system of the acenaphtho[1,2-b]quinoxaline core acts as an excellent electron acceptor.

Upon photoexcitation, the acenaphtho[1,2-b]quinoxaline moiety can accept an electron from a suitable electron donor, leading to the formation of a radical anion. The presence of an electron-withdrawing nitro group at the 9-position in this compound is expected to enhance its electron-accepting ability, thereby facilitating the PET process. This is due to the lowering of the energy level of the Lowest Unoccupied Molecular Orbital (LUMO) of the molecule.

Studies on related quinoxaline derivatives have shown that photoinduced hydrogen transfer from a solvent like methanol (B129727) can occur, leading to the generation of radicals. nih.gov In the case of this compound, a similar PET process from a donor molecule (D) can be envisioned:

This compound + D + hν → [this compound]•⁻ + [D]•⁺

The efficiency of this PET process would be dependent on the solvent polarity and the oxidation potential of the electron donor.

Radical Generation and Polymerization Initiation Mechanisms Facilitated by Acenaphtho[1,2-b]quinoxaline Dyes

The ability of acenaphtho[1,2-b]quinoxaline derivatives to participate in PET processes makes them suitable candidates as photosensitizers for radical generation. These generated radicals can then initiate polymerization reactions.

The general mechanism involves the photoexcited acenaphtho[1,2-b]quinoxaline derivative abstracting an electron or a hydrogen atom from a co-initiator, such as an amine or a thiol. This results in the formation of a radical species derived from the co-initiator, which is capable of initiating the polymerization of monomers.

For this compound, the enhanced electron-accepting nature due to the nitro group would likely increase the efficiency of radical generation in a photoinitiating system. A proposed mechanism for radical generation is presented below:

StepDescription
1. Photoexcitation This compound absorbs light and is promoted to an excited state.
2. Electron Transfer The excited this compound accepts an electron from a co-initiator (e.g., an amine), forming a radical anion and a radical cation.
3. Proton Transfer A proton is transferred from the radical cation of the co-initiator to the radical anion of the photosensitizer or to another base in the system.
4. Initiating Radical Formation This process results in the formation of a neutral radical derived from the co-initiator, which can then initiate polymerization.

Electrophilic Aromatic Substitution Reactivity on the Acenaphtho[1,2-b]quinoxaline Framework

The acenaphtho[1,2-b]quinoxaline ring system is generally electron-deficient due to the presence of the two nitrogen atoms in the quinoxaline moiety. This deactivation makes electrophilic aromatic substitution reactions on the carbocyclic rings more challenging compared to benzene (B151609). However, the synthesis of nitro derivatives demonstrates that such reactions are possible under appropriate conditions.

The introduction of a nitro group, as in this compound, is an example of an electrophilic aromatic substitution reaction. The nitration of the acenaphtho[1,2-b]quinoxaline framework would likely require strong nitrating agents, such as a mixture of nitric acid and sulfuric acid.

The position of electrophilic attack is directed by the existing ring system. The quinoxaline part deactivates the adjacent rings, but the acenaphtho part can still undergo substitution. The synthesis of a dinitro derivative, 3,4-dinitroacenaphtho[1,2-b]quinoxaline, suggests that the positions on the phenylenediamine-derived ring are susceptible to nitration. nih.gov Therefore, the synthesis of this compound would proceed via the condensation with a pre-nitrated phenylenediamine.

Further electrophilic substitution on the this compound framework would be significantly more difficult due to the strong deactivating effect of the existing nitro group. Any subsequent substitution would be expected to occur on the acenaphthene (B1664957) part of the molecule at positions least deactivated by the quinoxaline and nitro functionalities.

The electrophilic nature of the quinoxaline ring has been explored in vicarious nucleophilic substitution (VNS) of hydrogen, indicating its electron-deficient character. rsc.org This inherent property makes direct electrophilic attack on the quinoxaline part of the molecule unfavorable.

Advanced Spectroscopic and Structural Characterization of 9 Nitroacenaphtho 1,2 B Quinoxaline

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Proton Nuclear Magnetic Resonance (¹H NMR) Chemical Shift Analysis

Specific ¹H NMR data for 9-Nitroacenaphtho[1,2-b]quinoxaline is not available in the reviewed literature. However, based on the analysis of related quinoxaline (B1680401) derivatives, the aromatic protons are expected to resonate in the downfield region of the spectrum, typically between δ 7.00 and 9.00 ppm. The introduction of a nitro group at the 9-position of the acenaphtho moiety is expected to induce a significant downfield shift for the protons in its vicinity due to its strong electron-withdrawing nature.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectral Interpretation

Experimentally determined ¹³C NMR data for this compound is not documented in the available literature. For similar quinoxaline structures, the carbon signals of the aromatic rings typically appear in the range of δ 110-160 ppm. nih.gov The carbon atom directly attached to the nitro group (C-9) would be expected to show a significant downfield shift, while other carbons in the acenaphtho and quinoxaline systems would also be influenced by the presence of the nitro substituent.

Vibrational Spectroscopy

Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

While a specific FTIR spectrum for this compound is not available, the characteristic absorption bands can be predicted based on its functional groups. The most prominent and diagnostic peaks would be associated with the nitro group (NO₂). These typically appear as two strong bands corresponding to asymmetric and symmetric stretching vibrations, usually in the regions of 1560-1500 cm⁻¹ and 1360-1300 cm⁻¹, respectively. Additionally, the spectrum would exhibit bands corresponding to C=N stretching of the quinoxaline ring (around 1620-1550 cm⁻¹) and C-H stretching and bending vibrations of the aromatic rings.

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Analysis

No experimental mass spectrometry data for this compound has been found in the public domain. In a hypothetical mass spectrum, the molecular ion peak [M]⁺ would be expected at an m/z value corresponding to its molecular weight (299.28 g/mol ). The fragmentation pattern would likely involve the loss of the nitro group (NO₂) and subsequent fragmentation of the heterocyclic ring system.

Electronic Spectroscopy and Electrochemistry

While specific UV-Vis and electrochemical data for this compound are not detailed, studies on related acenaphtho[1,2-b]quinoxaline (B1266190) derivatives provide valuable insights. These compounds are known for their interesting photophysical and electrochemical properties, often investigated for applications in organic electronics. acs.orgrsc.org

The UV-Vis absorption spectra of acenaphtho[1,2-b]quinoxaline-based copolymers show broad absorption bands in the visible and near-infrared regions, indicating extended π-conjugation. rsc.org The introduction of a nitro group, a strong electron-withdrawing group, would be expected to cause a bathochromic (red) shift in the absorption maxima of this compound compared to the unsubstituted parent compound.

Electrochemical studies, typically using cyclic voltammetry, have been performed on various acenaphtho[1,2-b]quinoxaline derivatives to determine their redox potentials and energy levels. acs.orgrsc.orgacs.org These studies are crucial for assessing their potential as electron-acceptor materials in organic electronic devices. The presence of the nitro group in this compound would significantly influence its electrochemical behavior, making it more easily reduced compared to the non-nitrated analogue.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Optical Absorption Characteristics

No specific experimental data on the UV-Vis absorption maxima (λmax) for this compound was found in the available literature. This information is crucial for understanding the electronic transitions within the molecule.

Cyclic Voltammetry (CV) for Redox Properties and Energy Level Determination

Detailed experimental data from cyclic voltammetry studies of this compound, which would be necessary to determine its redox potentials and subsequently calculate the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels, is not available in the public domain.

X-ray Crystallography for Solid-State Molecular and Crystal Structure Analysis

A search for single-crystal X-ray diffraction data for this compound did not yield any results. This type of analysis is fundamental for the definitive determination of the molecular structure in the solid state.

Determination of Bond Lengths, Bond Angles, and Torsional Angles

Without X-ray crystallographic data, the precise bond lengths, bond angles, and torsional angles of this compound cannot be experimentally verified and reported.

Theoretical and Computational Investigations of Acenaphtho 1,2 B Quinoxaline Derivatives

Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)

Quantum chemical calculations are fundamental in elucidating the intrinsic properties of acenaphtho[1,2-b]quinoxaline (B1266190) derivatives at the molecular level.

Geometry optimization is a critical first step in computational studies to determine the most stable three-dimensional structure of a molecule. For acenaphtho[1,2-b]quinoxaline and its derivatives, DFT calculations are used to find the minimum energy conformation. The planarity or deviation from planarity of the fused ring system is a key parameter that influences the electronic properties and intermolecular interactions of these molecules. The introduction of substituents, such as a nitro group, can induce slight distortions in the geometry, which can be precisely modeled.

The electronic properties of acenaphtho[1,2-b]quinoxaline derivatives are central to their applications in materials science. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in this context. The energy of the HOMO is related to the electron-donating ability of a molecule, while the LUMO energy relates to its electron-accepting ability. The HOMO-LUMO energy gap is a key parameter that determines the molecule's electronic and optical properties. For instance, a smaller energy gap is often associated with a red-shift in the absorption spectrum.

In a study on acenaphtho[1,2-b]quinoxaline diimide derivatives for organic solar cells, DFT was used to calculate the HOMO and LUMO energy levels. acs.org For one such derivative, AQI-T2, the LUMO energy level was determined to be -3.64 eV. acs.org This low-lying LUMO indicates its potential as an electron-accepting material. acs.org Copolymers based on acenaphtho[1,2-b]quinoxaline have also been studied, with their band gaps calculated from electrochemical data and found to be in the range of 1.8–2.0 eV. sigmaaldrich.com

Compound/PolymerHOMO Energy (eV)LUMO Energy (eV)Band Gap (eV)
AQI-T2--3.64-
P1-5.35-3.352.00
P2-5.23-3.431.80
P3-5.25-3.351.90

Data for P1, P2, and P3 are from electrochemical measurements of acenaphtho[1,2-b]quinoxaline based copolymers. sigmaaldrich.com

DFT calculations can also predict spectroscopic parameters, which can be compared with experimental data to validate the computational model. The calculation of vibrational frequencies can help in the assignment of peaks in infrared (IR) and Raman spectra. Similarly, nuclear magnetic resonance (NMR) chemical shifts can be calculated to aid in the structural elucidation of newly synthesized compounds. While specific data for 9-Nitroacenaphtho[1,2-b]quinoxaline is not available, these techniques are routinely applied to other quinoxaline (B1680401) derivatives. google.com

Quantitative Structure-Property Relationship (QSPR) Studies

QSPR studies aim to build mathematical models that correlate the structural features of molecules with their physicochemical properties.

While no specific QSPR studies on this compound were found, the methodology has been applied to other quinoxaline derivatives, for example, in the context of corrosion inhibition. researchgate.net In such studies, theoretical descriptors derived from quantum chemical calculations (like HOMO and LUMO energies, dipole moment, etc.) are used to develop predictive models for properties like inhibition efficiency. researchgate.net These models can then be used to screen new, un-synthesized compounds for their potential activity.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide insights into the dynamic behavior of molecules and their interactions with their environment over time.

MD simulations have been employed to study the interaction of quinoxaline derivatives with biological targets. nih.govnih.govnih.gov For example, simulations can reveal how a ligand binds to the active site of a protein, the stability of the ligand-protein complex, and the key intermolecular interactions (like hydrogen bonds and hydrophobic interactions) that govern the binding process. While no MD simulations specifically for this compound have been reported, such studies on related quinoxaline derivatives are crucial in the field of drug discovery and design. nih.gov For instance, MD simulations have been used to study quinoxalinone derivatives as inhibitors of matrix metalloproteinase-13 (MMP-13), revealing key residues for binding and stability.

Applications of Acenaphtho 1,2 B Quinoxaline and Its Derivatives in Advanced Materials Science

Functional Dyes for Optoelectronic Applications

Development of Dyes with Modifiable Absorption Properties

The acenaphtho[1,2-b]quinoxaline (B1266190) core structure serves as an excellent scaffold for creating dyes whose absorption and emission of light can be finely tuned. This tunability is a critical feature for creating responsive materials that can change color or fluorescence based on their environment.

Research into these compounds has demonstrated that their photophysical properties are highly sensitive to both their chemical structure and their immediate surroundings. acs.orgnih.gov The introduction of different functional groups at various positions on the acenaphtho[1,2-b]quinoxaline skeleton can systematically alter their electronic and optical characteristics. For instance, the attachment of electron-donating or electron-withdrawing groups can modify the energy levels of the molecule's frontier orbitals, which in turn dictates the wavelengths of light it will absorb and emit. researchgate.net

A key property exhibited by these derivatives is solvatochromism , which is the change in the color of a substance when it is dissolved in different solvents. Quinoxaline (B1680401) derivatives with donor-acceptor architectures have been shown to exhibit significant solvatochromism. nih.gov In polar solvents, these molecules can emit from both a less polar locally excited (LE) state and a highly polar intramolecular charge transfer (ICT) state. nih.gov The ability to switch between these states allows for their fluorescence characteristics to be controlled by the polarity of the solvent. nih.gov

Furthermore, studies on regioisomers of acenaphtho[1,2-b]quinoxaline, which have the same chemical formula but different arrangements of atoms, have shown that the precise substitution position of functional groups plays a critical role. For example, attaching a carbazole (B46965) group at different positions on the acenaphtho[1,2-b]quinoxaline core results in distinct redox behaviors and emission properties. acs.org This isomeric difference has a tangible impact on their performance in applications such as organic light-emitting diodes (OLEDs). acs.org

The absorption spectra of these compounds typically show transitions originating from n–π, π–π, and charge-transfer events, which are characteristic of donor-acceptor systems. acs.org The ability to engineer these transitions through chemical modification or by changing the solvent environment is the foundation for developing "smart" dyes with on-demand properties. nih.gov

Table 1: Photophysical Properties of Acenaphtho[1,2-b]quinoxaline Regioisomers in Different Solvents This table illustrates the solvatochromic effect on the absorption and emission wavelengths of two regioisomers, F1 and F3.

CompoundSolventAbsorption Max (nm)Emission Max (nm)
F1 Dichloromethane380, 450520
Tetrahydrofuran378, 445515
Toluene375, 440505
F3 Dichloromethane382, 455530
Tetrahydrofuran380, 450525
Toluene378, 448518

Potential in Advanced Anticounterfeiting Technologies

The unique and modifiable optical properties of acenaphtho[1,2-b]quinoxaline derivatives make them highly suitable for use in advanced anticounterfeiting measures. Security features often rely on materials that respond to specific stimuli in a way that is difficult to replicate, and these compounds offer a versatile platform for creating such materials.

The strong fluorescence and the ability to tune the emission wavelength are particularly valuable. For example, these compounds could be incorporated into security inks that are invisible under normal lighting conditions but become brightly fluorescent under ultraviolet (UV) light. The specific color of the fluorescence could be precisely controlled by the chemical structure of the derivative used, creating a unique signature that is hard to forge.

Moreover, the solvatochromic and thermochromic (temperature-dependent color change) properties of these dyes open up possibilities for creating multi-level security features. An ink or coating containing an acenaphtho[1,2-b]quinoxaline derivative could be designed to change color when exposed to a specific solvent or a certain temperature. nih.gov This provides a dynamic verification method that is more secure than a static image.

The development of copolymers based on an acenaphtho[1,2-b]quinoxaline core for use in organic thin-film transistors also points towards their potential integration into electronic security devices. rsc.org These materials could be used to create circuits or sensors that respond to specific light inputs, adding another layer of complexity to anticounterfeiting systems.

While direct research into using 9-Nitroacenaphtho[1,2-b]quinoxaline for anticounterfeiting is not widely published, the principles derived from the study of its parent compound and other derivatives strongly suggest its potential in this area. The introduction of a nitro group, which is a strong electron-withdrawing group, would be expected to significantly modify the photophysical properties of the molecule, potentially leading to unique fluorescent or solvatochromic behaviors that could be exploited for security applications.

Future Research Directions and Concluding Perspectives

Emerging Synthetic Strategies for Complex Acenaphtho[1,2-b]quinoxaline (B1266190) Frameworks

The synthesis of the parent acenaphtho[1,2-b]quinoxaline is typically achieved through the condensation of acenaphthenequinone (B41937) with o-phenylenediamine (B120857). The introduction of a nitro group at the 9-position of the acenaphtho[1,2-b]quinoxaline skeleton, to yield 9-Nitroacenaphtho[1,2-b]quinoxaline, would likely require a multi-step synthetic sequence.

Future synthetic endeavors are expected to move beyond traditional methods, embracing more sophisticated and efficient strategies. The development of catalytic systems, potentially employing transition metals, could offer more direct and selective routes to functionalized acenaphtho[1,2-b]quinoxalines. core.ac.uk These advanced methods may provide better control over regioselectivity, a crucial aspect when introducing substituents like the nitro group onto the complex aromatic framework. Furthermore, the exploration of flow chemistry and microwave-assisted synthesis could accelerate the discovery and optimization of reaction conditions for these complex heterocyclic systems.

Advanced Computational Design and Predictive Modeling for Structure-Property Relationships

In the absence of extensive experimental data for this compound, computational chemistry stands as a powerful tool for predicting its properties and guiding future research. Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) calculations can provide valuable insights into the molecule's electronic structure, frontier molecular orbital energies (HOMO and LUMO), and absorption and emission spectra.

The introduction of the electron-withdrawing nitro group at the 9-position is anticipated to significantly influence the electronic properties of the acenaphtho[1,2-b]quinoxaline core. Predictive modeling can quantify this effect, estimating the impact on the band gap and charge transport characteristics. These computational studies will be instrumental in designing new derivatives with tailored optoelectronic properties for specific applications. By systematically modeling different substitution patterns, researchers can prioritize synthetic targets with the highest potential for desired functionalities.

Exploration of Novel Material Science Applications Beyond Current Scope

The parent acenaphtho[1,2-b]quinoxaline framework has already shown promise in the field of organic electronics. Copolymers based on this core have been investigated for their use in organic thin-film transistors (OTFTs), exhibiting modest charge carrier mobilities. sigmaaldrich.com The presence of a nitro group in this compound could enhance its electron-accepting capabilities, making it a candidate for n-type semiconductor materials in organic electronic devices.

Beyond established applications, the unique electronic and structural features of this compound could open doors to novel material science applications. Its extended, rigid, and planar aromatic system, coupled with the polar nitro group, could lead to interesting self-assembly behaviors, potentially forming ordered thin films with anisotropic properties. These characteristics are highly desirable for applications in sensors, non-linear optics, and advanced coatings. Further research into the solid-state packing and thin-film morphology of this compound is warranted to explore these possibilities.

Interdisciplinary Research Opportunities in Advanced Functional Materials

The full potential of this compound and its derivatives will likely be realized through interdisciplinary collaborations. The synergy between synthetic chemists, computational theorists, materials scientists, and device engineers will be crucial for translating fundamental molecular properties into tangible technological advancements.

For instance, the design and synthesis of novel this compound-based materials could be guided by computational predictions, with subsequent characterization and device fabrication being undertaken by materials scientists and engineers. Such a collaborative approach would accelerate the development cycle and facilitate the exploration of this compound in a wide array of applications, from next-generation electronics to specialized sensing technologies. The inherent complexity and potential of this molecular scaffold make it a fertile ground for such synergistic research efforts.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 9-Nitroacenaphtho[1,2-b]quinoxaline, and how can reaction conditions be optimized for higher yields?

  • Methodological Answer : The synthesis typically involves condensation reactions between acenaphthenequinone and nitro-substituted aromatic diamines. Microwave-assisted methods (60–120 seconds at 160 W) can enhance reaction efficiency and reduce byproducts . For nitro-functionalization, electrophilic nitration using HNO₃/H₂SO₄ under controlled temperatures (0–5°C) is recommended to avoid over-nitration. Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate eluent) ensures high purity (>95%) . Yields exceeding 80% are achievable under optimized conditions .

Q. How is the corrosion inhibition efficiency of this compound evaluated in acidic environments?

  • Methodological Answer : Electrochemical techniques such as potentiodynamic polarization and electrochemical impedance spectroscopy (EIS) are standard. Studies in 0.5 M H₂SO₄ show inhibition efficiencies of 85–92% at 10⁻³ M concentrations, attributed to adsorption on mild steel surfaces following the Langmuir isotherm model . Weight-loss measurements (24–72 hours immersion) complement electrochemical data, with surface morphology analyzed via SEM/EDS to confirm inhibitor film formation .

Q. What spectroscopic and computational methods are used to characterize this compound?

  • Methodological Answer :

  • FT-IR and NMR identify functional groups (e.g., nitro, quinoxaline rings) and confirm substitution patterns .
  • X-ray crystallography resolves molecular geometry; however, crystal growth requires slow evaporation of DCM/hexane mixtures .
  • DFT calculations (B3LYP/6-31G* basis set) predict electronic properties (e.g., HOMO-LUMO gaps ≈ 3.2 eV) and adsorption energies on metal surfaces .

Advanced Research Questions

Q. How does this compound participate in Ru(II)-catalyzed spirocyclization reactions?

  • Methodological Answer : The nitro group acts as a directing group for ortho-C–H activation in Ru(II)-catalyzed reactions. Under ambient air, maleimides undergo [3+2] annulation with 2-arylquinoxalines, forming spiro[indeno[1,2-b]quinoxaline-11,3′-pyrrolidine]-2′,5′-diones. Mechanistic studies (kinetic isotope effect = 3.1) confirm reversible C–H bond cleavage as the rate-limiting step . Reaction optimization (1 mol% [RuCl₂(p-cymene)]₂, AgSbF₆ additive) achieves yields >90% .

Q. What role does this compound play in designing thermally activated delayed fluorescence (TADF) materials?

  • Methodological Answer : The electron-deficient acenaphtho[1,2-b]quinoxaline core serves as a strong electron-acceptor in TADF emitters. When coupled with donor units (e.g., carbazole), it enables a small singlet-triplet energy gap (ΔEₛₜ < 0.3 eV), facilitating reverse intersystem crossing. Device fabrication (ITO/PEDOT:PSS/emissive layer/TPBi/LiF/Al) achieves external quantum efficiencies (EQE) of 12–15% in red OLEDs . Time-resolved photoluminescence (TRPL) confirms delayed fluorescence lifetimes of 1.2–1.8 µs .

Q. How do structural modifications (e.g., substituent effects) influence its biological or material properties?

  • Methodological Answer :

  • Nitro group positioning : Para-nitro substitution enhances corrosion inhibition (92% efficiency) compared to meta-substituted analogs (78%) due to improved electron-withdrawing effects .
  • Spiro-annulation : Introducing spiro-pyrrolidine rings increases steric hindrance, improving thermal stability (Td > 300°C) in OLED applications .
  • Hybrid heterocycles : Fusion with thiophene or imidazole alters π-conjugation, tuning optoelectronic properties (e.g., λₑₘ shifts from 620 nm to 650 nm) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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9-Nitroacenaphtho[1,2-b]quinoxaline
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9-Nitroacenaphtho[1,2-b]quinoxaline

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.